

# Navigating the Landscape of Substituted $\alpha$ -Bromoacetophenones: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

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A Comprehensive Technical Resource for Scientists in Drug Discovery and Chemical Research

This technical guide addresses the chemical properties, synthesis, and commercial availability of **2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone** and its structurally related isomers. While direct commercial sources for **2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone** are not readily identifiable, this document provides a vital resource for researchers by detailing available information on closely related and commercially accessible  $\alpha$ -bromoacetophenone analogs. These compounds are of significant interest as versatile intermediates in the synthesis of pharmaceutical agents and as potential modulators of biological pathways.

## Commercial Availability of Structurally Related $\alpha$ -Bromoacetophenones

Initial investigations reveal a scarcity of direct commercial suppliers for **2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone**. However, a number of structurally similar isomers are commercially available, offering researchers alternative starting points for their synthetic endeavors. The following table summarizes the availability of these related compounds.

| Compound Name                               | CAS Number   | Supplier(s)                             |
|---|--------------|---|
| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | 725743-41-9  | Sigma-Aldrich                           |
| 2-Bromo-1-(2-fluorophenyl)ethanone          | 655-15-2     | BLD Pharm, Simson Pharma, Sigma-Aldrich |
| 1-(2-Bromo-6-fluorophenyl)ethanone          | 928715-37-1  | ChemScene, CymitQuimica, BLD Pharm      |
| 2-Bromo-1-(2-chlorophenyl)ethanone          | 5000-66-8    | Axios Research                          |
| 2-Bromo-1-(4-fluorophenyl)ethanone          | 403-29-2     | BLDpharm, PubChem                       |
| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone  | 869569-77-7  | PubChem                                 |
| 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone  | 1003879-02-4 | ChemicalBook                            |
| 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone | 63529-30-6   | Sigma-Aldrich                           |

## Physicochemical Properties

The physicochemical properties of these  $\alpha$ -bromoacetophenone derivatives are crucial for their handling, reaction optimization, and potential biological activity. Below is a compilation of key properties for selected commercially available isomers.

| Compound Name                                | Molecular Formula                                | Molecular Weight ( g/mol ) | Appearance          | Purity | Storage Conditions      |
|--|--|----------------------------|---------------------|--------|-------------------------|
| 2-Bromo-1-(4-chloro-2-fluorophenyl) ethanone | C <sub>8</sub> H <sub>5</sub> BrClFO             | 251.48                     | Solid or Semi-solid | 97%    | Inert atmosphere, 2-8°C |
| 2-Bromo-1-(2-fluorophenyl) ethanone          | C <sub>8</sub> H <sub>6</sub> BrFO               | 217.04                     | Solid               | 97%    | 2-8°C                   |
| 1-(2-Bromo-6-fluorophenyl) ethanone          | C <sub>8</sub> H <sub>6</sub> BrFO               | 217.04                     | Liquid              | ≥98%   | Room temperature        |
| 2-Bromo-1-(4-fluorophenyl) ethanone          | C <sub>8</sub> H <sub>6</sub> BrFO               | 217.04                     | Solid               | -      | -                       |
| 2-Bromo-1-(4-bromo-2-fluorophenyl) ethanone  | C <sub>8</sub> H <sub>5</sub> Br <sub>2</sub> FO | 295.93                     | -                   | -      | -                       |

## Synthesis of $\alpha$ -Bromoacetophenones: A General Protocol

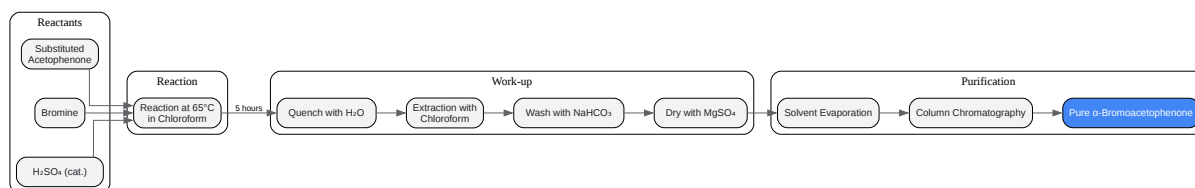
The synthesis of  $\alpha$ -bromoacetophenones typically involves the bromination of the corresponding acetophenone. A general experimental protocol, adapted from the literature for the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, is provided below as a representative example.<sup>[1]</sup> This can be adapted for other substituted acetophenones.

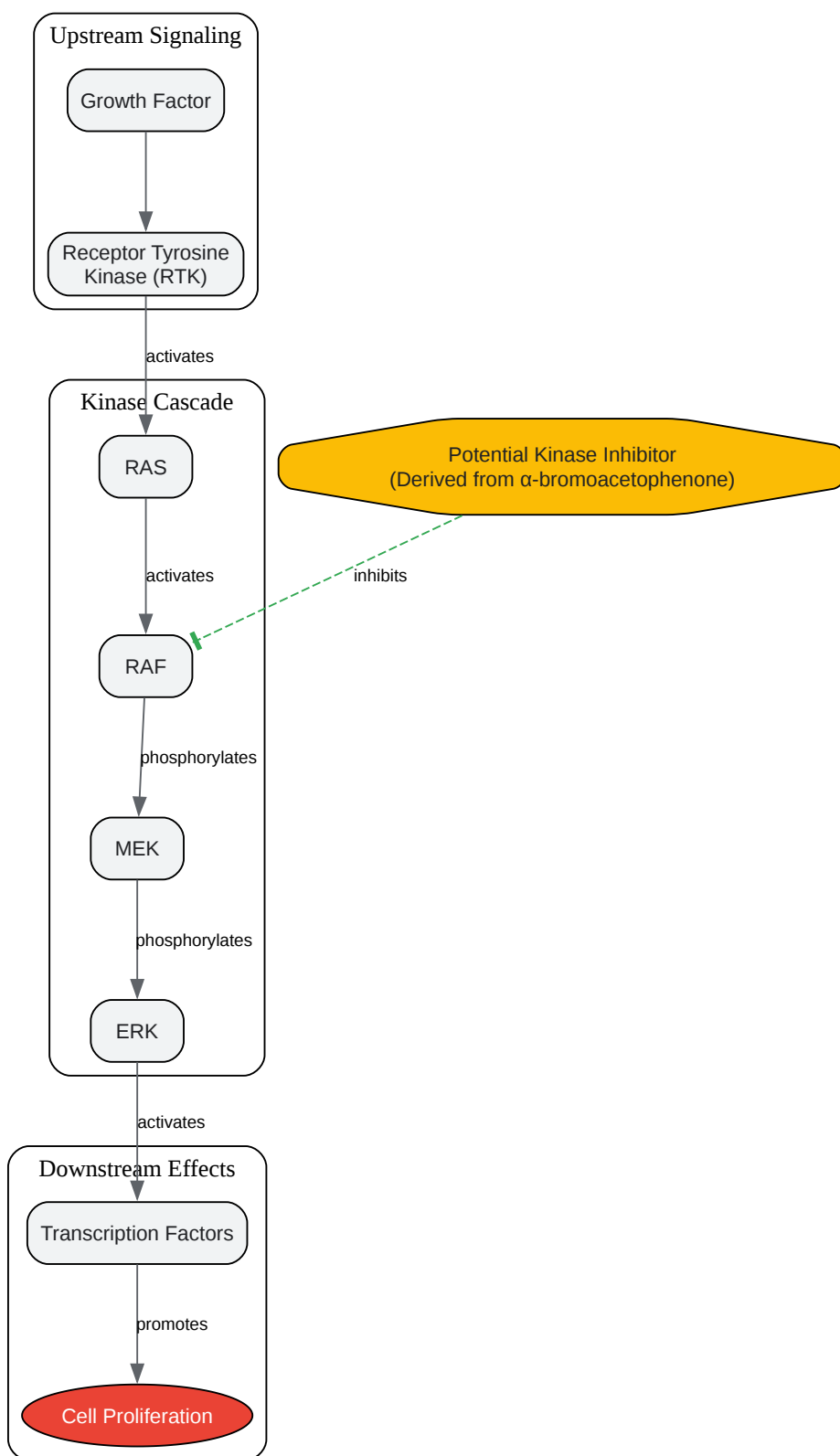
Materials:

- Substituted Acetophenone (e.g., 4-Hydroxyacetophenone)
- Bromine
- Chloroform
- Concentrated Sulfuric Acid
- Saturated aqueous Sodium Bicarbonate solution
- Magnesium Sulfate (anhydrous)
- Water

Procedure:

- Dissolve the substituted acetophenone (1.0 equivalent) in chloroform at 65°C.
- With stirring, add a catalytic amount of concentrated sulfuric acid to the solution.
- After stirring for 10 minutes, add bromine (1.05 equivalents) dropwise to the reaction mixture.
- Maintain the reaction at 65°C for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and extract the aqueous layer with chloroform.
- Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Evaporate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography (e.g., using chloroform as eluent) and/or recrystallization to obtain the pure  $\alpha$ -bromoacetophenone.





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## References

- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
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